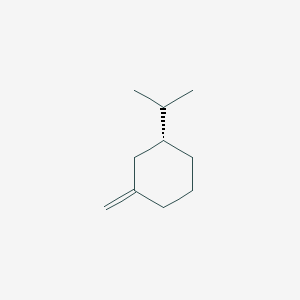
M-Menth-1(7)-ene, (R)-(-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
M-Menth-1(7)-ene, (R)-(-) is a compound that belongs to the terpenoid family. It is commonly known as (-)-Menthone and is widely used in the fragrance and flavor industry. In recent years, there has been a growing interest in the scientific community regarding the potential applications of (-)-Menthone in various fields, including medicine, agriculture, and environmental science.
Mécanisme D'action
The mechanism of action of (-)-Menthone is not fully understood. However, it is believed to exert its effects through various pathways, including the inhibition of enzymes and the disruption of cell membranes. (-)-Menthone has been shown to inhibit the growth of various bacteria and fungi by disrupting their cell membranes. Furthermore, it has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the transmission of nerve impulses.
Effets Biochimiques Et Physiologiques
(-)-Menthone has been found to have various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory properties, making it useful in the treatment of inflammatory conditions. Furthermore, (-)-Menthone has been found to have analgesic properties, making it useful in the treatment of pain. Additionally, (-)-Menthone has been found to have antispasmodic properties, making it useful in the treatment of muscle spasms.
Avantages Et Limitations Des Expériences En Laboratoire
(-)-Menthone has several advantages for use in lab experiments. It is readily available and relatively inexpensive. Furthermore, it has been extensively studied, and its properties are well understood. However, (-)-Menthone has some limitations for use in lab experiments. It is highly volatile and can be difficult to work with. Additionally, it has a strong odor, which can be unpleasant and interfere with other experiments.
Orientations Futures
There are several future directions for the study of (-)-Menthone. One potential area of research is the development of new drugs based on (-)-Menthone. Its antibacterial, antifungal, and anti-inflammatory properties make it a potential candidate for the treatment of various diseases. Furthermore, (-)-Menthone has been found to have insecticidal properties, making it a potential candidate for use in pest control. Additionally, (-)-Menthone has been studied for its potential use in environmental science, as it has been found to have the ability to degrade certain pollutants. Further research is needed to fully understand the potential applications of (-)-Menthone in these fields.
Méthodes De Synthèse
The synthesis of (-)-Menthone can be achieved through several methods, including the oxidation of (-)-Limonene, (-)-Pulegone, or (-)-Isopulegone. The most commonly used method is the oxidation of (-)-Limonene using potassium permanganate. The reaction yields a mixture of (-)-Menthone and (+)-Isomenthone, which can be separated through fractional distillation.
Applications De Recherche Scientifique
(-)-Menthone has been extensively studied for its various applications in the field of science. It has been found to exhibit antibacterial, antifungal, and antioxidant properties, making it a potential candidate for use in medicine. Furthermore, (-)-Menthone has been shown to have insecticidal properties, making it useful in agriculture. Additionally, (-)-Menthone has been studied for its potential use in environmental science, as it has been found to have the ability to degrade certain pollutants.
Propriétés
Numéro CAS |
13837-71-3 |
|---|---|
Nom du produit |
M-Menth-1(7)-ene, (R)-(-) |
Formule moléculaire |
C10H18 |
Poids moléculaire |
138.25 g/mol |
Nom IUPAC |
(3R)-1-methylidene-3-propan-2-ylcyclohexane |
InChI |
InChI=1S/C10H18/c1-8(2)10-6-4-5-9(3)7-10/h8,10H,3-7H2,1-2H3/t10-/m1/s1 |
Clé InChI |
VNBIQMLXFAFQBE-SNVBAGLBSA-N |
SMILES isomérique |
CC(C)[C@@H]1CCCC(=C)C1 |
SMILES |
CC(C)C1CCCC(=C)C1 |
SMILES canonique |
CC(C)C1CCCC(=C)C1 |
Autres numéros CAS |
13837-71-3 |
Synonymes |
[R,(-)]-1-Methylene-3-isopropylcyclohexane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1,1':3',1''-Terphenyl]-4,4''-dicarboxylic acid](/img/structure/B76696.png)
![6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2S,4R,5S)-rel-(9CI)](/img/structure/B76699.png)
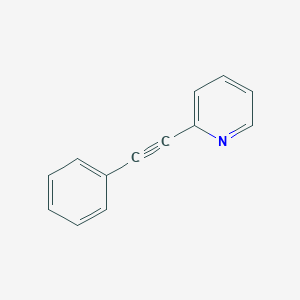
![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[(6-hydroxyhexyl)oxy]-](/img/structure/B76703.png)
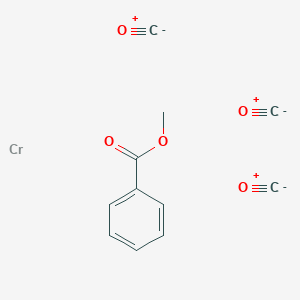
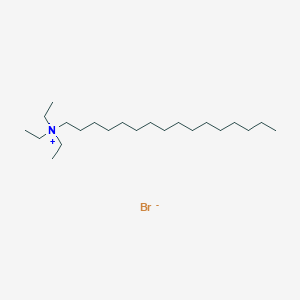
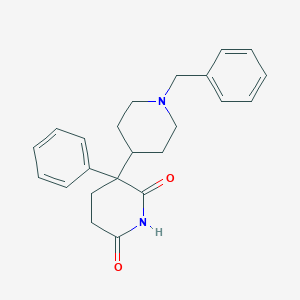
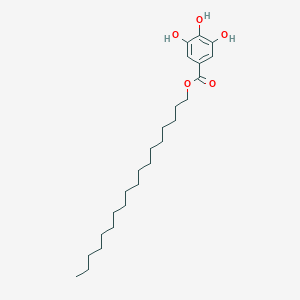
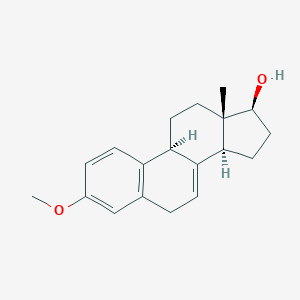
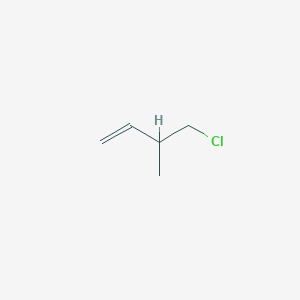
![2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylphenol](/img/structure/B76721.png)
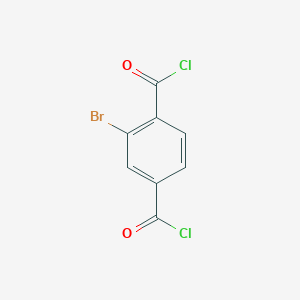
![1-[(6-Methylbenzothiazol-2-YL)azo]-2-naphthol](/img/structure/B76726.png)